2-(2-Methoxyphenoxy)acetamide

Übersicht

Beschreibung

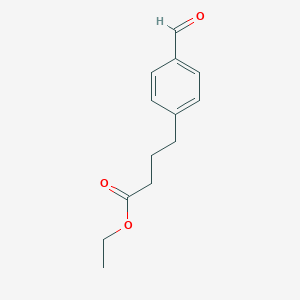

2-(2-Methoxyphenoxy)acetamide, also known as 2-MPA, is an important compound used in scientific research and applications. This compound is a derivative of phenoxyacetamide and is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. 2-MPA is also used as a building block in the synthesis of drugs and other compounds.

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity : A study by Nikaljea, Choudharia, and Une (2012) in the European Journal of Experimental Biology reported the synthesis of novel derivatives of 2-(2-Methoxyphenoxy)acetamide, which showed significant hypoglycemic activity in an animal model (Nikaljea, Choudharia, & Une, 2012).

Antimalarial Drug Synthesis : Magadum and Yadav (2018) in ACS Omega discussed the synthesis of N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, as an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Metabolism in Liver Microsomes : Coleman et al. (2000) in Environmental Health Perspectives studied the comparative metabolism of chloroacetamide herbicides, including derivatives of this compound, in human and rat liver microsomes, providing insight into the metabolic pathways and potential toxicological impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Herbicide Activity : Banks and Robinson (1986) in Weed Science investigated the soil reception and activity of acetochlor and related compounds, which are structurally related to this compound, in agricultural contexts (Banks & Robinson, 1986).

Monoamine Oxidase Inhibitors : Shen et al. (2014) in Molecules synthesized and evaluated 2-phenoxyacetamide analogues, including 2-(4-Methoxyphenoxy)acetamide, as potent and selective monoamine oxidase inhibitors, highlighting their potential application in treating neuropsychiatric disorders (Shen et al., 2014).

Anticancer and Anti-Inflammatory Activities : Rani, Pal, Hegde, and Hashim (2014) in BioMed Research International synthesized derivatives of 2-(Substituted phenoxy) Acetamide, including N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which exhibited anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(2-Methoxyphenoxy)acetamide has been found to interact with monoamine oxidases (MAOs), a family of FAD-containing enzymes . These enzymes are important targets for antidepressant drugs . Specifically, this compound has been identified as a potent inhibitor of MAO-A and MAO-B . The nature of these interactions involves the compound binding to the enzymes, thereby inhibiting their activity .

Cellular Effects

The inhibition of MAOs by this compound can have significant effects on various types of cells and cellular processes . For instance, MAOs are involved in the oxidation of monoamines, including neurotransmitters such as dopamine and serotonin . By inhibiting these enzymes, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with MAOs . This binding inhibits the enzymes’ activity, leading to changes in the levels of monoamines in the cell . This can result in alterations in gene expression and impacts on various cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Metabolic Pathways

Given its interaction with MAOs, it is likely that the compound plays a role in the metabolism of monoamines .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSQFEAWQBOBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352331 | |

| Record name | 2-(2-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183427-87-4 | |

| Record name | 2-(2-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)

![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)